Cas no 1261785-15-2 (Methyl 2-aminonaphthalene-7-acetate)
Methyl 2-aminonaphthalene-7-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-aminonaphthalene-7-acetate
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- Inchi: 1S/C13H13NO2/c1-16-13(15)7-9-2-3-10-4-5-12(14)8-11(10)6-9/h2-6,8H,7,14H2,1H3
- InChI Key: RLINJDXKQDTLOD-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC2C=CC(=CC=2C=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 2.3
- Topological Polar Surface Area: 52.3
Methyl 2-aminonaphthalene-7-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002742-500mg |
Methyl 2-aminonaphthalene-7-acetate |
1261785-15-2 | 98% | 500mg |
970.20 USD | 2021-06-15 | |
| Alichem | A219002742-1g |
Methyl 2-aminonaphthalene-7-acetate |
1261785-15-2 | 98% | 1g |
1,718.70 USD | 2021-06-15 |
Methyl 2-aminonaphthalene-7-acetate Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on Methyl 2-aminonaphthalene-7-acetate
Methyl 2-Aminonaphthalene-7-acetate (CAS No. 1261785-15-2): A Versatile Intermediate in Organic Synthesis
Methyl 2-aminonaphthalene-7-acetate (CAS No. 1261785-15-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and fine chemical synthesis. This naphthalene derivative, characterized by its methyl ester and amino functional groups, serves as a critical building block for the development of advanced molecules. Its unique structure enables applications in fluorescence probes, drug intermediates, and polymeric materials, making it a subject of ongoing scientific exploration.
The compound's CAS No. 1261785-15-2 is often searched alongside terms like "synthesis methods," "applications in medicinal chemistry," and "naphthalene derivatives uses." Researchers and industry professionals frequently inquire about its solubility, stability, and reactivity under various conditions, reflecting its relevance in modern chemistry. Recent trends highlight its potential in green chemistry initiatives, where sustainable synthesis routes are prioritized to minimize environmental impact.
One of the standout features of Methyl 2-aminonaphthalene-7-acetate is its role in designing fluorescent dyes and sensors. The naphthalene core provides a rigid, aromatic framework that enhances photophysical properties, while the amino group allows for further functionalization. This versatility aligns with the growing demand for high-performance materials in diagnostics and optoelectronics. Searches for "naphthalene-based fluorescent probes" or "amino-naphthalene derivatives in imaging" often lead to discussions about this compound.
In pharmaceutical research, CAS No. 1261785-15-2 is explored as a precursor for active pharmaceutical ingredients (APIs). Its structure is amenable to modifications that can yield compounds with bioactive properties, such as anti-inflammatory or antimicrobial effects. Queries like "naphthalene derivatives in drug discovery" or "methyl ester applications in APIs" underscore its importance in this domain. Additionally, its compatibility with microwave-assisted synthesis and catalytic reactions makes it a candidate for innovative manufacturing techniques.
The compound's thermal stability and compatibility with common organic solvents are frequently discussed in industrial forums. These properties are crucial for scaling up production while maintaining yield and purity. Recent advancements in flow chemistry have further optimized its synthesis, addressing challenges like byproduct formation and reaction time reduction. Such innovations resonate with searches for "efficient naphthalene derivative synthesis" or "green alternatives for methyl ester production."
Beyond laboratories, Methyl 2-aminonaphthalene-7-acetate finds niche applications in material science. Its incorporation into polymers and coatings can enhance properties like UV resistance and mechanical strength. This aligns with the surge in demand for advanced functional materials, particularly in electronics and automotive industries. Keywords such as "naphthalene-based polymers" or "amino-acetate modifiers" often appear in related technical literature.
In summary, Methyl 2-aminonaphthalene-7-acetate (CAS No. 1261785-15-2) is a multifaceted compound with broad utility across scientific and industrial sectors. Its adaptability to emerging technologies and alignment with sustainability goals ensure its continued relevance. As research progresses, this compound is poised to play a pivotal role in innovations ranging from life sciences to smart materials.
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